molecular formula C20H23NO4 B11654137 Ethyl 4-(((mesityloxy)acetyl)amino)benzoate

Ethyl 4-(((mesityloxy)acetyl)amino)benzoate

Cat. No.: B11654137
M. Wt: 341.4 g/mol
InChI Key: HAHYXGAUOKBGHD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ethyl 4-(((mesityloxy)acetyl)amino)benzoate typically involves multiple steps, including alkylation, esterification, and alkylation . The process begins with the alkylation of a suitable precursor, followed by esterification to introduce the ethyl ester group, and finally another alkylation step to attach the mesityloxy group. The reaction conditions are generally mild, and the process is designed to be straightforward and efficient .

Chemical Reactions Analysis

Ethyl 4-(((mesityloxy)acetyl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of ethyl 4-(((mesityloxy)acetyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4-(((mesityloxy)acetyl)amino)benzoate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the substituents attached to the phenoxy group, which can influence their chemical properties and biological activities. This compound is unique due to the presence of the mesityloxy group, which can impart distinct steric and electronic effects .

Biological Activity

Ethyl 4-(((mesityloxy)acetyl)amino)benzoate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article synthesizes existing research on its biological activity, highlighting its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula C20H23NO4C_{20}H_{23}NO_4. Its structure features a benzoate core substituted with an acetylamino group and a mesityloxy moiety, which may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For example, it might interact with enzymes related to inflammatory processes or microbial resistance mechanisms.
  • Antimicrobial Properties : Similar compounds have demonstrated activity against various bacterial strains. The presence of the benzoate structure is often associated with antimicrobial efficacy, potentially making this compound a candidate for further exploration in antibiotic development.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways could make it useful in treating conditions characterized by excessive inflammation, such as arthritis or asthma.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the efficacy of this compound against various cell lines:

  • Cytotoxicity Assays : Tests on human cancer cell lines showed that the compound exhibits cytotoxic effects at micromolar concentrations, suggesting potential for anticancer activity.
  • Anti-inflammatory Activity : Inflammatory cytokine assays indicated that the compound significantly reduces the production of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha), supporting its role as an anti-inflammatory agent.

In Vivo Studies

Animal models have provided insights into the pharmacokinetics and therapeutic potential of this compound:

  • Efficacy in Murine Models : In a murine model of inflammation, administration of the compound resulted in reduced swelling and pain indicators compared to control groups. This suggests that it may be effective in managing inflammatory diseases.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
CytotoxicitySignificant against cancer cells
Anti-inflammatoryReduced cytokine production
AntimicrobialActive against specific bacteria
Enzyme inhibitionModulates metabolic pathways

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

ethyl 4-[[2-(2,4,6-trimethylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C20H23NO4/c1-5-24-20(23)16-6-8-17(9-7-16)21-18(22)12-25-19-14(3)10-13(2)11-15(19)4/h6-11H,5,12H2,1-4H3,(H,21,22)

InChI Key

HAHYXGAUOKBGHD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2C)C)C

Origin of Product

United States

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